

Comparative Guide to 3-Amino-4-methoxybenzanilide for Synthesis Applications

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

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For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in the development of azo dyes, pigments, and other complex molecules, the selection of high-quality intermediates is paramount. **3-Amino-4-methoxybenzanilide** is a key building block in these fields, valued for its chemical functionality that allows for the creation of vibrant and stable colorants and serves as a versatile scaffold in medicinal chemistry. This guide provides a comprehensive comparison of **3-Amino-4-methoxybenzanilide** with a potential alternative, 3-amino-4-hydroxybenzanilide, supported by representative analytical data and experimental protocols.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (COA) provides critical data on the purity and physical properties of a chemical. Below is a table summarizing typical specifications for **3-Amino-4-methoxybenzanilide** alongside a structurally similar compound, 3-amino-4-hydroxybenzanilide, which could be considered as an alternative in certain synthetic applications.

Parameter	3-Amino-4-methoxybenzanilide	3-amino-4-hydroxybenzanilide
CAS Number	120-35-4	16949-82-7
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	C ₁₃ H ₁₂ N ₂ O ₂
Molecular Weight	242.27 g/mol	228.24 g/mol
Appearance	White to light yellow powder/crystal	Off-white to beige powder
Purity (Typical)	≥98% [1] [2] [3]	≥97%
Melting Point	154-158 °C [1]	>300 °C
Solubility	Soluble in dichloromethane	Information not readily available

Performance Comparison in Synthesis

The choice between **3-Amino-4-methoxybenzanilide** and its hydroxy-analogue often depends on the desired properties of the final product and the specific reaction conditions. The methoxy group (-OCH₃) in **3-Amino-4-methoxybenzanilide** generally imparts greater stability and can influence the final color of a pigment. The hydroxy group (-OH) in the alternative offers a potential site for further chemical modification, which can be advantageous in multi-step syntheses or for tuning the solubility of the final compound.

While direct, side-by-side comparative studies with quantitative performance data are not extensively available in published literature, the selection of either intermediate would be guided by the synthetic strategy. For instance, in the synthesis of certain azo pigments, the methoxy group is integral to achieving the desired chromophore.

Experimental Protocols

The following section details a representative experimental protocol for the use of **3-Amino-4-methoxybenzanilide** in the synthesis of an azo pigment.

Synthesis of a Red Azo Pigment

This two-step process involves the diazotization of **3-Amino-4-methoxybenzanilide** followed by a coupling reaction.

Step 1: Diazotization of **3-Amino-4-methoxybenzanilide**

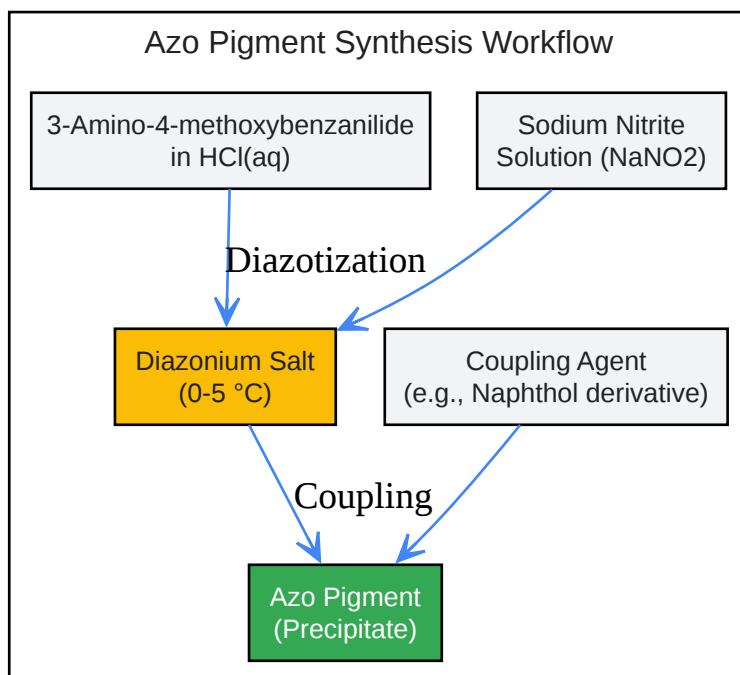
- In a suitable reaction vessel, suspend **3-Amino-4-methoxybenzanilide** in a dilute solution of hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension.
- Maintain the temperature between 0-5 °C and continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Coupling Reaction

- In a separate vessel, dissolve the coupling agent (e.g., a naphthol derivative) in an aqueous alkaline solution.
- Cool the solution of the coupling agent to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
- Control the pH of the reaction mixture as required for the specific coupling reaction, typically in the weakly acidic to neutral range.
- After the addition is complete, continue to stir the reaction mixture for several hours to allow for the complete formation of the azo pigment.
- The resulting pigment will precipitate out of the solution.
- Isolate the pigment by filtration, wash thoroughly with water to remove any unreacted starting materials and salts, and then dry.

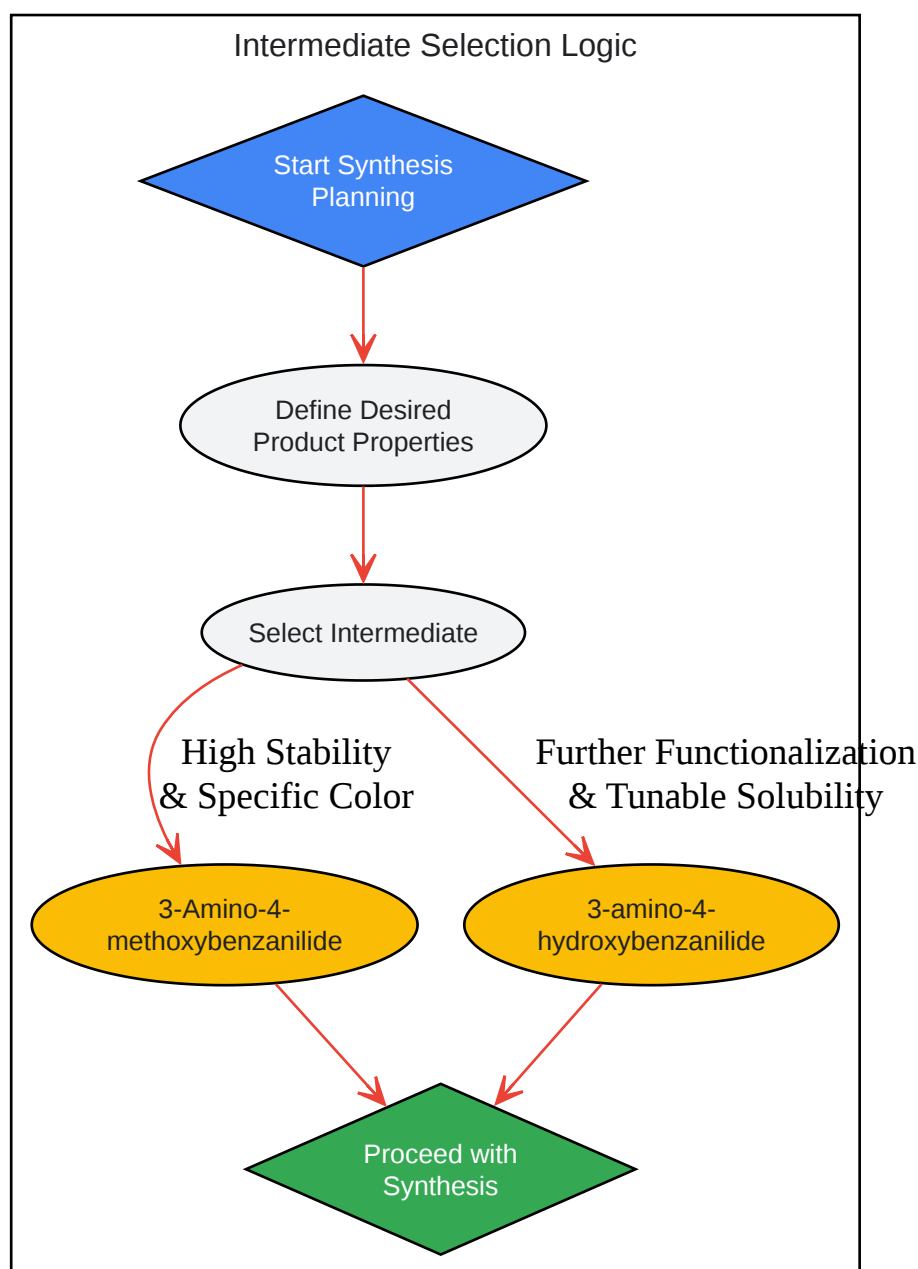
Workflow and Pathway Visualizations

To better illustrate the processes involved, the following diagrams have been created using the DOT language.



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Caption: A workflow diagram illustrating the synthesis of an azo pigment from **3-Amino-4-methoxybenzanilide**.



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Caption: A logic diagram for selecting a synthesis intermediate based on desired product characteristics.

In conclusion, **3-Amino-4-methoxybenzanilide** remains a vital intermediate in the chemical industry, particularly for the synthesis of high-performance pigments. While alternatives like 3-amino-4-hydroxybenzanilide exist, the choice is heavily dependent on the specific synthetic

goals and the desired characteristics of the final product. The provided data and protocols aim to assist researchers in making informed decisions for their synthetic endeavors.

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References

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